![molecular formula C5H4N2O3 B096767 5-Hydroxy-2-nitropyridine CAS No. 15206-26-5](/img/structure/B96767.png)
5-Hydroxy-2-nitropyridine
Overview
Description
5-Hydroxy-2-nitropyridine, also known as 2-Hydroxy-5-nitropyridine, is a chemical compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.10 g/mol . This compound is also known by other names such as 5-Nitropyridin-2-ol, 5-Nitro-2-pyridinol, and 5-nitro-1H-pyridin-2-one .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-nitropyridine involves several steps. Initially, keto and enol tautomeric forms were proposed owing to proton transfer from the hydroxyl group to the pyridine nitrogen atom . Quantum mechanical calculations based on density functional theory (DFT) were carried out using 6-31G (d) and 6-311++G (d,p) basis sets favoring keto -NPO, 5-nitro-2-pyridone, tautomer by 0.857–1.345 kcal/mol with minor enol -HNP in the gas phase .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-nitropyridine can be represented by the InChI string: InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8) . The Canonical SMILES representation is: C1=CC(=O)NC=C1N+[O-] .
Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxy-5-nitropyridine are complex. The nitro and hydroxyl barriers to internal rotations were predicted via a relaxed potential energy surface scan using B3LYP/6-311++G (d,p) calculations . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-nitropyridine include a molecular weight of 140.10 g/mol . The compound has a computed XLogP3-AA value of -0.2 , which is a measure of its lipophilicity.
Scientific Research Applications
Chemical Synthesis
5-Hydroxy-2-nitropyridine is used in the synthesis of a variety of chemical compounds. It is often used as a starting material in organic synthesis due to its reactivity and structural complexity .
Catalyst in Imidazolide Couplings
5-Hydroxy-2-nitropyridine has been identified as a new, safe, and effective catalyst in imidazolide couplings .
Preparation of 2-Substituted-5-Nitro-Pyridines
5-Hydroxy-2-nitropyridine can be used in the preparation of 2-substituted-5-nitro-pyridines .
Substitution Reactions
5-Hydroxy-2-nitropyridine can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Preparation of Bis([μ]-3,5-dinitropyridin-2-olato)bis[tetraaqua(3,5-dinitropyridin-2-olato)barium (II)]
5-Hydroxy-2-nitropyridine may be used in the preparation of bis([μ]-3,5-dinitropyridin-2-olato)bis[tetraaqua(3,5-dinitropyridin-2-olato)barium (II)] .
Nonlinear Optical Applications
5-Hydroxy-2-nitropyridine has been studied for its potential applications in nonlinear optics .
Future Directions
The future directions in the study of 2-Hydroxy-5-nitropyridine could involve further exploration of its tautomeric forms and their implications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.
Mechanism of Action
Target of Action
5-Hydroxy-2-nitropyridine, also known as 6-nitropyridin-3-ol, is a chemical compound with the empirical formula C5H4N2O3 It is primarily used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of active pharmaceutical ingredients.
properties
IUPAC Name |
6-nitropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFLBSBHQDJFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376515 | |
Record name | 5-Hydroxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitropyridine | |
CAS RN |
15206-26-5 | |
Record name | 5-Hydroxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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